molecular formula C16H24BFO4 B13984311 2-(5-Fluoro-2-(2-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluoro-2-(2-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13984311
M. Wt: 310.2 g/mol
InChI Key: YYBPZZDTKGDQMN-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-(2-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-(2-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-(2-methoxypropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-(2-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(2-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-(2-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. The presence of the 2-methoxypropoxy group provides additional steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Properties

Molecular Formula

C16H24BFO4

Molecular Weight

310.2 g/mol

IUPAC Name

2-[5-fluoro-2-(2-methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BFO4/c1-11(19-6)10-20-14-8-7-12(18)9-13(14)17-21-15(2,3)16(4,5)22-17/h7-9,11H,10H2,1-6H3

InChI Key

YYBPZZDTKGDQMN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC(C)OC

Origin of Product

United States

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